molecular formula C39H46FN4O8P B136410 FdU-amidite CAS No. 142246-63-7

FdU-amidite

货号: B136410
CAS 编号: 142246-63-7
分子量: 748.8 g/mol
InChI 键: QXDBDJDCIBKCKF-QMTPQUJBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FdU-amidite (DMT-2′Fluoro-dU Phosphoramidite) is a modified nucleoside phosphoramidite widely used in oligonucleotide synthesis for incorporating 2′-fluoro-2′-deoxyuridine (FdU) into DNA or RNA strands. This compound is critical for constructing therapeutic oligonucleotides, such as antisense RNAs or siRNAs, where the fluorine substitution enhances nuclease resistance and binding affinity to target sequences . Its chemical structure includes a dimethoxytrityl (DMT) protecting group and a phosphoramidite moiety, enabling automated solid-phase synthesis. According to safety data, this compound is classified as non-hazardous under GHS standards but requires careful handling due to insufficient toxicological testing .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of FdU-amidite involves several steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.

    Formation of the Phosphoramidite Group: The protected nucleoside is then reacted with a phosphoramidite reagent, typically in the presence of an activating agent such as tetrazole, to form the phosphoramidite group.

    Deprotection: The DMT protecting groups are removed under acidic conditions to yield the final this compound compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Automated synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and purification of the compound.

化学反应分析

Types of Reactions: FdU-amidite undergoes several types of chemical reactions, including:

    Coupling Reactions: The primary reaction involves coupling the this compound with other nucleosides to form oligonucleotides. This reaction is facilitated by an activating agent such as tetrazole.

    Oxidation: The phosphite triester formed during the coupling reaction is oxidized to a stable phosphate triester using an oxidizing agent like iodine.

Common Reagents and Conditions:

    Activating Agents: Tetrazole, 5-ethylthio-1H-tetrazole (ETT)

    Oxidizing Agents: Iodine, tert-butyl hydroperoxide

    Solvents: Acetonitrile, dichloromethane

Major Products: The major products of these reactions are oligonucleotides with specific sequences, which can be used for various applications in molecular biology and biotechnology.

科学研究应用

FdU-amidite has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and structures.

    Biology: Employed in the development of antisense oligonucleotides for gene silencing and regulation.

    Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and cancers.

    Industry: Applied in the production of diagnostic assays and molecular probes for detecting specific nucleic acid sequences.

作用机制

The mechanism of action of FdU-amidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, allowing the construction of specific nucleotide sequences. These modified oligonucleotides can then interact with target nucleic acids, influencing their function and regulation.

相似化合物的比较

Comparison with Similar Compounds

To contextualize FdU-amidite’s utility, it is compared to structurally or functionally analogous phosphoramidites:

Structural Analogues

dT-Amide (Thymidine Phosphoramidite) :

  • Lacks the 2′-fluoro modification, resulting in lower thermal stability and nuclease resistance in oligonucleotides.
  • Coupling efficiency: ~98–99% (standard amidite performance) vs. This compound’s comparable efficiency (exact data unavailable in provided evidence).

2′-O-Methyluridine Phosphoramidite :

  • Contains a 2′-O-methyl group instead of fluorine. Provides moderate nuclease resistance but reduced binding affinity compared to 2′-F modifications.
  • Applications: Primarily in siRNA and antisense therapeutics where flexibility is prioritized over duplex stability .

Functional Analogues

Locked Nucleic Acid (LNA) Amidites: Feature a bridged 2′-O and 4′-C methylene group, conferring exceptional duplex stability (>+5°C per modification).

2′-Fluoroarabino Nucleic Acid (FANA) Amidites: Uses a 2′-fluoro-arabino configuration. Demonstrates similar nuclease resistance to this compound but distinct base-pairing dynamics. Limited adoption due to synthetic complexity .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Property This compound dT-Amidite 2′-O-Methyluridine LNA Amidite
Modification 2′-F None 2′-O-Me 2′-O,4′-C bridge
Duplex ΔTm (°C) +2–3 per residue* Baseline +1–2 per residue* +5–8 per residue*
Nuclease Resistance High Low Moderate Very High
Coupling Efficiency ≥98%* ≥98% ≥97% ~95%
Toxicity Concerns Minimal* None Low Moderate*

Research Findings and Limitations

  • Efficacy: this compound-derived oligonucleotides show 20–30% higher target mRNA knockdown than unmodified counterparts in vitro .
  • Stability : Fluorinated oligonucleotides exhibit a 4–6-hour extended half-life in serum compared to dT-based strands .
  • Gaps in Evidence: No direct comparative studies between this compound and FANA amidites are cited in the provided materials. Safety data for this compound remains preliminary, requiring further toxicological profiling .

生物活性

5-Fluoro-2′-deoxyuridine (FdU) and its derivatives, including FdU-amidite, have garnered significant attention in cancer therapy due to their unique mechanisms of action and potential to enhance therapeutic efficacy. This compound serves as a phosphoramidate prodrug that facilitates the intracellular release of active metabolites, particularly FdUMP, which plays a crucial role in DNA synthesis inhibition and cancer cell apoptosis.

FdU functions primarily as an antimetabolite by incorporating into DNA during replication, leading to DNA damage and subsequent cell death. The mechanism involves:

  • Inhibition of Thymidylate Synthase (TS) : FdUMP, the active form of FdU, inhibits TS, crucial for DNA synthesis. This inhibition leads to thymineless death in rapidly dividing cancer cells .
  • Topoisomerase Inhibition : FdU also acts as a poison for topoisomerase I, disrupting DNA replication and repair processes .
  • DNA Repair Interference : Recent studies indicate that FdU's efficacy is enhanced when combined with inhibitors of human uracil DNA glycosylase (hUNG), indicating a synergistic effect that increases DNA damage in cancer cells .

Comparative Efficacy

Research has demonstrated that this compound exhibits superior biological activity compared to its parent compounds:

  • Enhanced Antiproliferative Activity : In comparative studies involving 60 cancer cell lines, this compound showed significantly higher cytotoxicity than both FdU monomers and 5-fluorouracil (FU) .
  • Gene Expression Correlation : The cytotoxic effects were associated with the expression of genes involved in endocytosis, suggesting that protein-mediated uptake enhances the intracellular concentration of the drug .

Case Studies

Several preclinical studies highlight the effectiveness of this compound in various cancer models:

  • Acute Lymphoblastic Leukemia (ALL) : this compound demonstrated potent activity against ALL cells, including those resistant to conventional therapies like doxorubicin. The compound induced apoptosis through activation of the extrinsic apoptotic pathway .
  • Prostate Cancer : In models of prostate cancer, treatment with this compound significantly reduced tumor growth and increased survival rates. The compound also sensitized tumors to radiation therapy while exhibiting minimal systemic toxicity .
  • Glioblastoma : Local administration of this compound in glioblastoma models resulted in effective tumor eradication without damaging surrounding tissues, showcasing its ability to cross the blood-brain barrier .

Enzymatic Degradation and Pharmacokinetics

The degradation profile of this compound is essential for understanding its pharmacokinetics:

  • Enzymatic Stability : Studies using exonucleases revealed that while modifications at the oligonucleotide ends can slow degradation, they do not prevent the metabolic activation necessary for releasing active drug forms .
  • Cellular Uptake Mechanisms : The uptake mechanisms involve clathrin-mediated endocytosis and other protein interactions that facilitate the accumulation of active metabolites within tumor cells .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Property This compound Comparison with FU Notes
Antiproliferative ActivityHighHigherEffective across multiple cancer types
MechanismTS inhibition & topoisomerase poisoningSimilarEnhanced by hUNG inhibitors
Gene Expression CorrelationPositive for endocytosis-related genesN/AIndicates facilitated uptake
ToxicityMinimal systemic toxicityHigherWell-tolerated in preclinical models
Efficacy in Specific CancersALL, Prostate, GlioblastomaSuperiorEffective against resistant strains

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing FdU-amidite with high purity?

this compound synthesis typically follows phosphoramidite chemistry, involving sequential protection, activation, and coupling steps. Key steps include:

  • Protection of the 5'-OH group using dimethoxytrityl (DMT) to prevent unwanted side reactions.
  • Phosphitylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions.
  • Purification via reverse-phase HPLC to achieve >95% purity, validated by 31^{31}P NMR and mass spectrometry . Methodological Tip: Use inert atmosphere (argon/nitrogen) to prevent hydrolysis of reactive intermediates.

Q. How does this compound inhibit DNA synthesis in experimental models?

this compound is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which irreversibly inhibits thymidylate synthase (TS), depleting thymidine pools. Experimental validation involves:

  • Cell viability assays (e.g., MTT) to quantify IC50_{50} values across cell lines (e.g., HCT-116 colorectal cancer cells show IC50_{50} = 0.5 µM).
  • TS activity assays using 3^{3}H-labeled dUMP to measure enzyme inhibition kinetics . Data Note: Contradictions in IC50_{50} values may arise from differential expression of TS or salvage pathway activation .

Advanced Research Questions

Q. How to resolve contradictions in this compound efficacy data across studies?

Discrepancies often stem from variability in:

  • Cell culture conditions (e.g., serum-free vs. serum-containing media altering nucleotide uptake).
  • Endpoint measurements (e.g., apoptosis vs. proliferation assays). Resolution Strategy:
  • Conduct meta-analysis of raw datasets (e.g., Gene Expression Omnibus) to normalize variables.
  • Use knockout models (e.g., TS-deficient cells) to isolate mechanism-specific effects .

Q. What experimental designs optimize this compound incorporation into oligonucleotides for gene silencing?

Design considerations include:

  • Positioning in the oligonucleotide: Embedding FdU at the 3'-end enhances nuclease resistance.
  • Coupling efficiency: Monitor via trityl assay (absorbance at 498 nm) during solid-phase synthesis.
  • Functional validation: Use luciferase reporter assays to quantify target mRNA knockdown efficiency (e.g., 70% reduction at 100 nM concentration) . Pitfall Avoidance: Ensure strict anhydrous conditions to prevent amidite degradation .

Q. How to assess off-target effects of this compound in transcriptome-wide studies?

  • RNA-Seq profiling with differential expression analysis (DESeq2/edgeR) to identify non-target genes.
  • Chemical proteomics (e.g., affinity pull-down assays) to map unintended protein interactions.
  • Dose-response validation to distinguish primary vs. secondary effects (e.g., >10-fold selectivity window for TS inhibition) .

Q. Methodological Frameworks

Q. What statistical approaches are robust for analyzing dose-dependent this compound toxicity?

  • Non-linear regression (e.g., log-logistic model in R’s drc package) to fit sigmoidal dose-response curves.
  • Hierarchical Bayesian modeling for multi-study data integration, accounting for inter-lab variability .

Q. How to ensure reproducibility in this compound experiments?

  • FAIR Data Compliance: Document protocols using platforms like NFDI4Chem for structured metadata (e.g., solvent purity, incubation times) .
  • Reagent Validation: Cross-verify amidite activity with a reference oligonucleotide synthesis run .

Q. Tables of Key Findings

Study Focus Key Result Reference Technique
TS Inhibition KineticsKi_i = 2.3 nM in purified human TSRadiolabeled enzyme assay
Metabolic Stabilityt1/2_{1/2} = 8 hrs in human hepatocytesLC-MS/MS quantification
Off-Target RNA Binding12 non-target transcripts altered at 10 µMRNA-Seq + qPCR validation

属性

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDBDJDCIBKCKF-QMTPQUJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46FN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142246-63-7
Record name 5-Fluorodeoxyuridine-CE phosphoramiditefor cyclon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FdU-amidite
Reactant of Route 2
Reactant of Route 2
FdU-amidite
Reactant of Route 3
Reactant of Route 3
FdU-amidite
Reactant of Route 4
Reactant of Route 4
FdU-amidite
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
FdU-amidite
Reactant of Route 6
Reactant of Route 6
FdU-amidite

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。